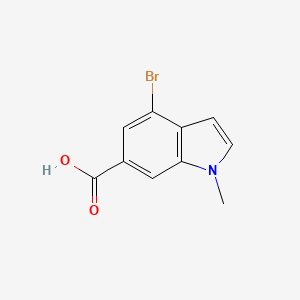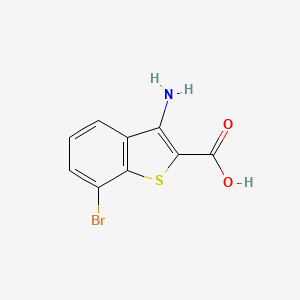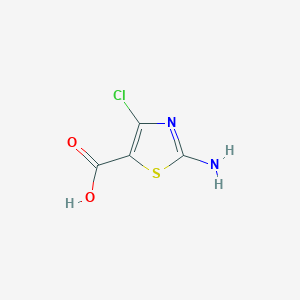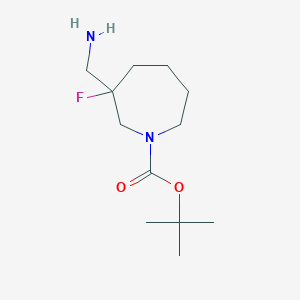
(2-Ethyl-6-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-6-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde. One common method is the reduction of 2-ethyl-6-methoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol in good purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2-Ethyl-6-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Substitution: The methoxy and ethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2-Ethyl-6-methoxybenzaldehyde or 2-Ethyl-6-methoxybenzoic acid.
Reduction: 2-Ethyl-6-methoxytoluene.
Substitution: 2-Ethyl-6-methoxy-4-nitrophenylmethanol or 2-Ethyl-6-methoxy-4-bromophenylmethanol.
科学的研究の応用
(2-Ethyl-6-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of (2-Ethyl-6-methoxyphenyl)methanol is primarily related to its chemical structure. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and ethyl groups can affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The exact molecular targets and pathways involved in its biological activities are still under investigation .
類似化合物との比較
2-Ethylphenol: Lacks the methoxy group, resulting in different chemical and physical properties.
6-Methoxy-2-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-6-methoxybenzoic acid: An oxidized form of (2-Ethyl-6-methoxyphenyl)methanol.
Uniqueness: The presence of both an ethyl and a methoxy group on the benzene ring, along with a hydroxymethyl group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
IUPAC Name |
(2-ethyl-6-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRGAECJUPWBHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)


![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)







